![molecular formula C15H19N3O3 B2704230 ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate CAS No. 1825589-79-4](/img/structure/B2704230.png)
ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate is a chemical compound used in scientific research applications. It is a formamide derivative that has been shown to have potential therapeutic effects in various diseases. In
作用機序
The mechanism of action of ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate is not fully understood. However, it has been shown to inhibit various enzymes and signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs) involved in cancer cell invasion and metastasis. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB) involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, it has been shown to inhibit the activity of acetylcholinesterase (AChE) involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
Ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cancer cell invasion and metastasis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and increasing the levels of neurotransmitters involved in memory and learning.
実験室実験の利点と制限
Ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate has several advantages for lab experiments. It is a potent and selective inhibitor of various enzymes and signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using this compound in lab experiments. It is not very soluble in water, which can make it difficult to administer to cells or animals. It also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate. One direction is to further explore its potential therapeutic effects in other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to develop more potent and selective analogs of this compound that can overcome its limitations. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
Ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate is synthesized through a multi-step process. The first step involves the reaction of tert-butyl 2-(bromomethyl)acetate with 2-cyanopyridine-4-carboxamide in the presence of a base to form tert-butyl 2-[(2-cyanopyridin-4-yl)amino]acetate. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate.
科学的研究の応用
Ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate has been used in various scientific research applications. It has been shown to have potential therapeutic effects in cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
ethyl 2-[tert-butyl-(2-cyanopyridine-4-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-5-21-13(19)10-18(15(2,3)4)14(20)11-6-7-17-12(8-11)9-16/h6-8H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYSCSVMHAZXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C(=O)C1=CC(=NC=C1)C#N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

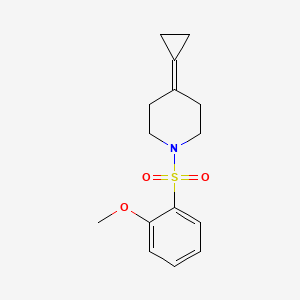

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide](/img/structure/B2704149.png)
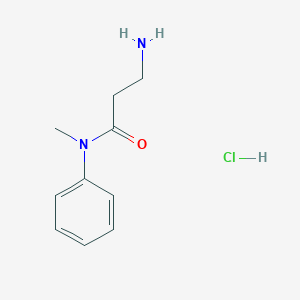
![Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B2704152.png)
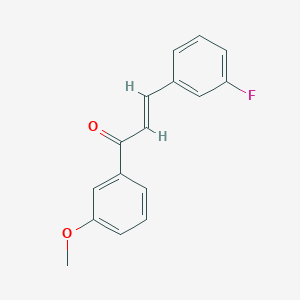
![N-(4-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2704157.png)
![N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2704158.png)
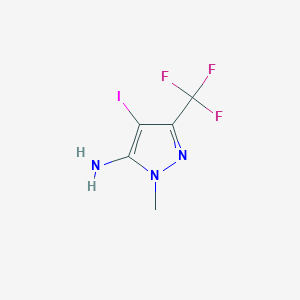
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2704162.png)
![3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2704163.png)
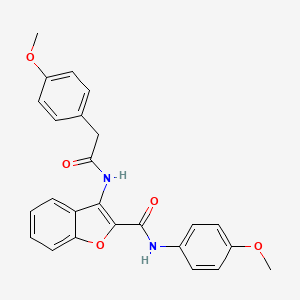
![N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2704168.png)
